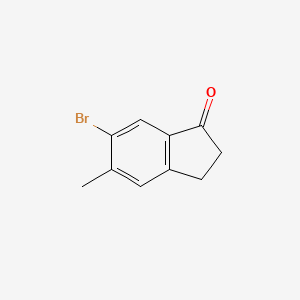

6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 1147548-82-0

Cat. No.: VC5249634

Molecular Formula: C10H9BrO

Molecular Weight: 225.085

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147548-82-0 |

|---|---|

| Molecular Formula | C10H9BrO |

| Molecular Weight | 225.085 |

| IUPAC Name | 6-bromo-5-methyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H9BrO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 |

| Standard InChI Key | BDDRYMCLHQDWCG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1Br)C(=O)CC2 |

Introduction

Chemical Structure and Nomenclature

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one belongs to the class of bicyclic ketones, featuring a fused benzene and cyclopentanone ring system. The IUPAC name derives from the numbering of the indenone skeleton, where the ketone group occupies position 1, the bromine atom is at position 6, and the methyl group is at position 5. Its molecular formula is C₁₀H₉BrO, with a molecular weight of 225.08 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups creates a distinct electronic environment, influencing reactivity and intermolecular interactions .

Structural Features

-

Core Framework: A fused bicyclic system comprising a benzene ring (positions 2–7) and a cyclopentanone ring (positions 1, 8–10).

-

Substituents:

-

Bromine (C6): Introduces steric bulk and polarizability, enhancing electrophilic substitution reactivity.

-

Methyl (C5): Modifies electron density via inductive effects, potentially stabilizing adjacent carbocations.

-

Synthesis and Manufacturing

Bromination of 5-Methyl-2,3-dihydro-1H-inden-1-one

A two-step strategy is hypothesized:

-

Preparation of 5-Methyl-2,3-dihydro-1H-inden-1-one: Friedel-Crafts acylation of indane with acetyl chloride in the presence of AlCl₃ could yield the methyl-substituted indanone .

-

Regioselective Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a halogenated solvent (e.g., CCl₄) under controlled temperatures (0–25°C) to avoid over-bromination.

Table 1: Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 5-Methyl-2,3-dihydro-1H-inden-1-one |

| Brominating Agent | NBS (1.1 equiv) |

| Solvent | Carbon tetrachloride |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) |

Challenges in Synthesis

-

Regioselectivity: Competing bromination at adjacent positions (C4 or C7) may occur, necessitating careful optimization of reaction conditions .

-

Steric Hindrance: The methyl group at C5 may hinder bromine access to C6, reducing yield.

Physicochemical Properties

While experimental data for 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one are scarce, properties can be inferred from structural analogs:

Table 2: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 95–105°C (estimated) |

| Boiling Point | 280–300°C (extrapolated) |

| Solubility | Low in water; soluble in DCM, THF |

| LogP (Octanol-Water) | ~2.8 (predicted) |

Spectroscopic Characteristics

-

¹H NMR:

-

Aromatic protons (C7–C9): δ 7.2–7.8 ppm (doublets or singlets).

-

Methylene groups (C2–C3): δ 2.5–3.5 ppm (multiplet).

-

Methyl (C5): δ 1.8–2.2 ppm (singlet).

-

-

IR Spectroscopy: Strong carbonyl stretch at ~1700 cm⁻¹.

Reactivity and Functionalization

The compound’s reactivity is governed by its ketone and bromine functionalities:

Nucleophilic Substitution

The C6 bromine atom is susceptible to substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions. For example, reaction with sodium methoxide in DMF could yield 6-methoxy-5-methyl-indenone.

Reduction and Oxidation

-

Ketone Reduction: LiAlH₄ reduces the carbonyl to a secondary alcohol, yielding 6-bromo-5-methyl-indenol.

-

Methyl Oxidation: Strong oxidants (e.g., KMnO₄) may convert the methyl group to a carboxylic acid, though steric hindrance could limit reactivity.

| Compound | IC₅₀ (Cancer Cells) | Antimicrobial Activity |

|---|---|---|

| 6-Bromo-5-methyl-indenone | Not reported | Not reported |

| 6-Bromo-2-methyl-indenone | 12 μM (MCF-7) | Moderate (E. coli) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume